An In-depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS: 1415124-69-4)
An In-depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS: 1415124-69-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Amino-4-bromo-2,6-dichlorobenzoic acid, a halogenated benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical properties, synthesis, applications as a key building block for bioactive molecules, and essential safety and handling protocols.
Core Compound Profile
3-Amino-4-bromo-2,6-dichlorobenzoic acid is a polysubstituted aromatic compound. Its structure, featuring an aminophenyl moiety with bromo and chloro substituents, makes it a valuable intermediate in the synthesis of complex organic molecules.[1]
| Property | Value | Source |
| CAS Number | 1415124-69-4 | [2] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [2] |
| Molecular Weight | 284.92 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis and Spectroscopic Characterization
Spectroscopic Characterization (Predicted)
Although experimental spectra for this specific compound are not widely published, the following predictions can be made based on the analysis of structurally similar compounds.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, likely in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the halogens and the carboxylic acid group. The protons of the amino group would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the diverse electronic effects of the amino, bromo, and chloro substituents.
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-N, C-Cl, and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex M, M+2, M+4, etc. pattern for the molecular ion and any halogen-containing fragments.[3]
Applications in Drug Discovery and Chemical Biology
The primary application of 3-Amino-4-bromo-2,6-dichlorobenzoic acid is as a crucial synthetic intermediate in the development of inhibitors for the LuxS enzyme.[1]
Targeting Bacterial Quorum Sensing: LuxS Inhibition
Experimental Workflow: Synthesis of LuxS Inhibitors (Generalized)
The following diagram outlines a generalized workflow for the synthesis of LuxS inhibitors using halogenated aminobenzoic acids as starting materials.
Caption: Generalized workflow for the synthesis and evaluation of LuxS inhibitors.
Potential as an Antimicrobial and COX-2 Inhibitor
Research into structurally related aminobenzoic acid derivatives suggests that this compound may also possess inherent antimicrobial properties and could serve as a scaffold for the development of cyclooxygenase-2 (COX-2) inhibitors.[1] The presence of multiple halogen atoms can enhance the lipophilicity and binding affinity of the molecule to biological targets.
Safety, Handling, and Storage
As with any halogenated aromatic compound, 3-Amino-4-bromo-2,6-dichlorobenzoic acid should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles are mandatory.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
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Respiratory Protection: For handling large quantities or in case of dust formation, a respirator with a particulate filter is recommended.
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Skin and Body Protection: A lab coat should be worn to prevent skin contact.
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.
Conclusion
3-Amino-4-bromo-2,6-dichlorobenzoic acid is a specialized chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel antibacterial agents that target quorum sensing. Its unique substitution pattern provides a versatile scaffold for the synthesis of a variety of bioactive molecules. Further research into its synthesis, reactivity, and biological applications is warranted to fully explore its therapeutic potential.
References
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PubChem. (n.d.). 3-Bromo-2,6-dichlorobenzoic acid. Retrieved January 19, 2026, from [Link]
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- Taft, F., Harmrolfs, K., Nickeleit, I., Heutling, A., Kiene, M., Malek, N., Sasse, F., & Kirschning, A. (2012). Chemistry - A European Journal, 18(3), 880-886.
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Gopishetty, B., Zhu, J., Rajan, R., Sobczak, A. J., & Wnuk, S. F. (2009). Inhibition of S-ribosylhomocysteinase (LuxS) by substrate analogues modified at the ribosyl C-3 position. Bioorganic & medicinal chemistry letters, 19(24), 7030–7033. [Link]
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McInnis, C. E., & Blackwell, H. E. (2011). Thiophenones as broad-spectrum inhibitors of quorum sensing. Bioorganic & medicinal chemistry, 19(14), 4433–4440. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. Retrieved January 19, 2026 from [Link].
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National Institute of Standards and Technology. (n.d.). 3-Amino-4-chlorobenzoic acid. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). 3-bromo-4-aminotoluene. Retrieved January 19, 2026, from [Link]
- Shen, G., et al. (2014). Synthesis and biological evaluation of novel quinolone-based LuxS inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3467.
- Zhang, T., et al. (2014). Synthesis of LuxS Inhibitors Targeting Bacterial Cell-Cell Communication. Organic Letters, 6(18), 3043-3046.
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Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature reviews. Microbiology, 14(9), 576–588. [Link]
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